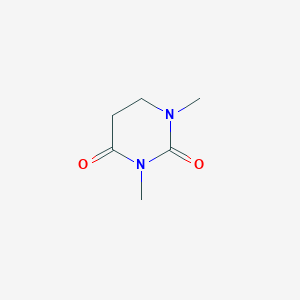
6-(dimethylamino)-1,3-benzothiazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(dimethylamino)-1,3-benzothiazole-2-carbaldehyde is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a dimethylamino group and a carbaldehyde group attached to the benzothiazole ring. It is known for its applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(dimethylamino)-1,3-benzothiazole-2-carbaldehyde typically involves the condensation of 2-aminobenzothiazole with dimethylformamide dimethyl acetal (DMF-DMA) under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which subsequently undergoes cyclization to yield the desired product. The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzothiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent product quality and high yield.
Análisis De Reacciones Químicas
Types of Reactions
6-(dimethylamino)-1,3-benzothiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophiles such as halides, thiols, or amines under basic conditions.
Major Products Formed
Oxidation: 6-(dimethylamino)-1,3-benzothiazole-2-carboxylic acid.
Reduction: 6-(dimethylamino)-1,3-benzothiazole-2-methanol.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(dimethylamino)-1,3-benzothiazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of fluorescent probes and dyes for biological imaging and diagnostic applications.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is utilized in the production of specialty chemicals, including polymers and advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 6-(dimethylamino)-1,3-benzothiazole-2-carbaldehyde is primarily related to its ability to interact with biological macromolecules, such as proteins and nucleic acids. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, while the benzothiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-(dimethylamino)-1,3-benzothiazole-2-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
6-(dimethylamino)-1,3-benzothiazole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4,5-bis(dimethylamino)quinoline: Contains a quinoline ring with dimethylamino groups, showing similar electronic properties.
Uniqueness
6-(dimethylamino)-1,3-benzothiazole-2-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. The presence of both the dimethylamino and carbaldehyde groups allows for versatile chemical modifications and applications in various fields.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-(dimethylamino)-1,3-benzothiazole-2-carbaldehyde involves the reaction of 2-aminobenzothiazole with dimethylformamide dimethyl acetal followed by oxidation with potassium permanganate and subsequent reaction with paraformaldehyde.", "Starting Materials": [ "2-aminobenzothiazole", "dimethylformamide dimethyl acetal", "potassium permanganate", "paraformaldehyde" ], "Reaction": [ "Step 1: 2-aminobenzothiazole is reacted with dimethylformamide dimethyl acetal in the presence of a catalyst to form 6-(dimethylamino)-1,3-benzothiazole-2-carbaldehyde intermediate.", "Step 2: The intermediate is then oxidized with potassium permanganate to form the corresponding carboxylic acid.", "Step 3: The carboxylic acid is then reacted with paraformaldehyde in the presence of a catalyst to form the final product, 6-(dimethylamino)-1,3-benzothiazole-2-carbaldehyde." ] } | |
Número CAS |
851292-76-7 |
Fórmula molecular |
C10H10N2OS |
Peso molecular |
206.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



